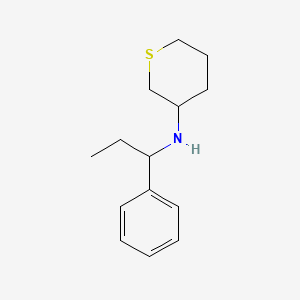![molecular formula C14H23NO B7568366 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone](/img/structure/B7568366.png)
3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the early 1990s and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone acts as a competitive antagonist at the cannabinoid receptor type 1 (CB1) in the brain. CB1 receptors are widely distributed in the central nervous system and are involved in various physiological processes, including appetite regulation, pain perception, and mood. By blocking the effects of cannabinoids at the CB1 receptor, 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone can modulate these physiological processes.
Biochemical and Physiological Effects:
3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce food intake and body weight, as well as decrease drug self-administration. It has also been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. However, it has been reported to have some negative effects on liver function and glucose metabolism in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone is that it is a highly selective CB1 receptor antagonist, which allows for specific modulation of CB1 receptor activity. It has also been extensively studied in animal models, which provides a wealth of data on its potential therapeutic applications. However, one limitation is that it has some negative effects on liver function and glucose metabolism, which may limit its clinical use.
Direcciones Futuras
There are several future directions for the study of 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone. One area of research is the development of more selective CB1 receptor antagonists with fewer negative side effects. Another area of research is the exploration of the potential therapeutic applications of 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone in various diseases, including obesity, addiction, and neurodegenerative disorders. Additionally, the mechanisms underlying the neuroprotective effects of 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone in models of Alzheimer's disease and Parkinson's disease warrant further investigation.
Métodos De Síntesis
The synthesis of 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone involves several steps, starting with the reaction of 1,5-diaminopentane with 1,3-dibromopropane to form the spirocyclic intermediate. This intermediate is then reacted with cyclopropylcarbonyl chloride to form the final product, 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone. The synthesis method has been optimized to produce high yields of pure 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone.
Aplicaciones Científicas De Investigación
3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and neurodegenerative disorders. It has been shown to block the effects of cannabinoids, which are known to stimulate appetite and promote weight gain. 3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, it has been studied for its potential neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c16-13(12-4-5-12)15-10-8-14(9-11-15)6-2-1-3-7-14/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJYTISNACKKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7568287.png)
![2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7568294.png)

![3-[(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)methyl]benzoic acid](/img/structure/B7568317.png)
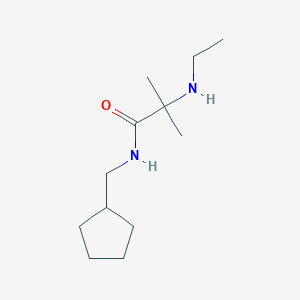
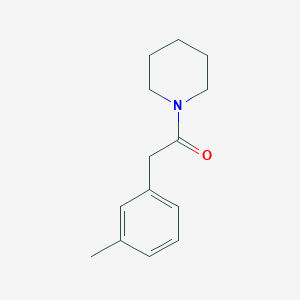

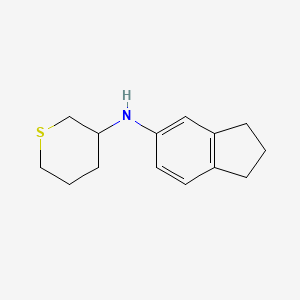
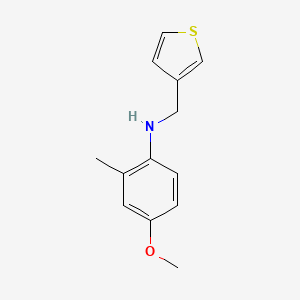
![3-amino-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylpropanamide](/img/structure/B7568376.png)


![2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B7568404.png)
